(4-Acetyl-L-Serine)Leuprorelin
Descripción
Leuprorelin, a synthetic luteinizing hormone-releasing hormone (LHRH) agonist, is widely used to treat hormone-responsive conditions such as prostate cancer, endometriosis, and central precocious puberty (CPP) . It acts by initially stimulating pituitary gonadotropin release, followed by sustained suppression of gonadotropin and sex hormone production, achieving therapeutic effects like testosterone suppression to castration levels in prostate cancer .
The term "(4-Acetyl-L-Serine)Leuprorelin" likely refers to a modified formulation or salt form of leuprorelin acetate optimized for enhanced stability, bioavailability, or delivery. These formulations leverage advanced drug delivery systems, such as polymer-based microencapsulation, to prolong release and reduce dosing frequency .
Propiedades
Fórmula molecular |
C₆₁H₈₆N₁₆O₁₃ |
|---|---|
Peso molecular |
1251.43 |
Sinónimos |
(9S,12R,15S,18S)-18-((2S)-2-((2S)-3-(1H-Imidazol-5-yl)-2-(5-oxopyrrolidine-2-carboxamido)propanamido)-3-(1H-indol-3-yl)propanamido)-1-amino-6-((S)-2-(ethylcarbamoyl)pyrrolidine-1-carbonyl)-15-(4-hydroxybenzyl)-1-imino-9,12-diisobutyl-8,11,14,17-tetra |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Goserelin
- Both achieved castrate testosterone levels (<0.5 ng/mL) in prostate cancer, though leuprorelin’s 6-month depot demonstrated prolonged suppression .
- Safety : Both drugs share side effects like hot flashes and bone mineral density loss. However, goserelin’s implant formulation may cause more injection-site reactions compared to leuprorelin’s microspheres .
- Administration : Goserelin is typically administered as a 3-month subcutaneous implant, while leuprorelin offers flexible dosing (1-, 3-, 4-, or 6-month depots) .
Triptorelin
Buserelin and Histrelin
- These are less frequently prescribed due to shorter half-lives and more frequent dosing requirements .
Leuprorelin vs. LHRH Antagonists (e.g., Degarelix, Relugolix)
Degarelix
- Efficacy : Degarelix achieves faster testosterone suppression (castration within 3 days vs. 2–4 weeks for leuprorelin) and avoids the initial testosterone surge seen with agonists . However, long-term efficacy (e.g., 30-year horizon) shows comparable survival outcomes .
- Cost-Effectiveness : In China, degarelix is cost-effective compared to leuprorelin (3.75 mg) at a willingness-to-pay threshold of three times GDP per capita, though leuprorelin remains cheaper upfront .
- Safety : Degarelix has a higher incidence of injection-site reactions but avoids estrogen-deficiency-related side effects common with leuprorelin .
Relugolix
- Oral Administration: Relugolix, an oral antagonist, showed non-inferiority to leuprorelin in suppressing endometriosis-associated pain, with faster menses recovery post-treatment .
Comparison of Leuprorelin Formulations
Cost and Real-World Utilization
- Leuprorelin Microspheres vs. Implants : Switching to leuprorelin implants reduced annual costs by €353,000 per 1,000 patients in EU5 countries due to lower administration frequency .
- Generic vs. Branded : Domestic leuprorelin in China showed equivalent efficacy and safety to imported versions, offering cost savings .
Key Research Findings
Testosterone Suppression : Leuprorelin’s 3-month implant maintains testosterone ≤0.2 ng/mL for 6–8 months, outperforming historical castration thresholds .
Pediatric Use : In CPP, domestic and imported leuprorelin exhibited similar efficacy in suppressing gonadotropins over 96 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
